molecular formula C11H8BrN7O B4333619 N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE

N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE

Cat. No.: B4333619
M. Wt: 334.13 g/mol
InChI Key: OEALSIWRKHXKLH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential applications in various scientific domains, including chemistry, biology, and medicine. The presence of the bromophenyl group and the triazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide typically involves the condensation of 4-bromophenylhydrazine with a suitable carboxylic acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of N-(4-bromophenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes essential for the growth and survival of microorganisms and cancer cells . The triazole ring in its structure plays a crucial role in binding to the active sites of these enzymes, leading to their inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2H-3,4’-bi-1,2,4-triazole-5-carboxamide stands out due to its unique combination of the bromophenyl group and the triazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for the development of new therapeutic agents.

Properties

IUPAC Name

N-(4-bromophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN7O/c12-7-1-3-8(4-2-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEALSIWRKHXKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC(=NN2)N3C=NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
Reactant of Route 3
N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-BROMOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE

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